Hydroxyacetonedimmer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

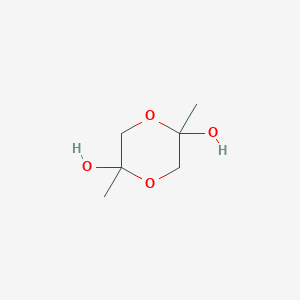

Structurally, it consists of two hydroxyacetone units linked via a covalent bond, likely through a dehydration or condensation reaction, resulting in a diketone or ether-like framework. The dimer’s enhanced stability or altered reactivity compared to its monomer may offer unique applications, though comprehensive studies remain sparse .

Preparation Methods

Hydroxyacetonedimmer is produced commercially by the dehydration of glycerol . It can also be synthesized on a laboratory scale by a substitution reaction on bromoacetone . The compound undergoes rapid polymerization, including forming a hemiacetal cyclic dimer . Under alkaline conditions, it undergoes a rapid aldol condensation .

Chemical Reactions Analysis

Hydroxyacetonedimmer undergoes various chemical reactions:

Oxidation: It can be oxidized to form other compounds with various aromas.

Reduction: It can be reduced to form simpler alcohols.

Substitution: It can undergo substitution reactions, particularly in the presence of bromoacetone.

Polymerization: It rapidly polymerizes to form a hemiacetal cyclic dimer. Common reagents used in these reactions include bromoacetone and alkaline conditions.

Scientific Research Applications

Dihydroxyacetone (DHA) is a major byproduct of e-cigarette combustion and the active ingredient in sunless tanning products . Its dimer, 1,3-Dihydroxyacetone dimer, has a wide range of applications in scientific research.

Scientific Research Applications

Chemistry DHA dimer is used as a building block in organic synthesis and as a reagent in three-carbon nucleophilic or electrophilic components in various reactions.

Biology It serves as a substrate for galactose oxidase and is involved in the synthesis of lactic acid in the presence of aluminum salts as catalysts. Isotopically labeled DHA has been used to study its incorporation in the glycolytic and glycogenesis pathways .

Medicine It is used in the formulation of sunless tanning products due to its ability to react with amino acids in the skin to produce a brown color. DHA does not appear to penetrate beyond the stratum corneum, or dead skin surface layer . However, tests performed revealed that much of the Dihydroxyacetone applied to skin actually ended up in the living layers of skin . Research has shown that Dihydroxyacetone induces stress response gene expression and signaling in reconstructed human epidermis and cultured keratinocytes .

Industry It is used as a catalytic agent and petrochemical additive.

Production of DHA

DHA is currently obtained from glycerol through microbial fermentation . The supply and production from glycerol will rapidly expand and diversify, with important global health benefits . The oxidant‐free electrocatalytic oxidation of glycerol over new and highly stable electrodes and the aerobic photooxidation driven by solar light are ideally suited for industrialization .

Mechanism of Action

Hydroxyacetonedimmer exerts its effects through various molecular targets and pathways. In glycolysis, it is transformed into dihydroxyacetone phosphate by triokinase in erythrocytes . This compound is involved in maintaining 2,3-diphosphoglycerate levels during blood storage . Additionally, it acts as a sunscreening agent in combination with naphthoquinones .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize Hydroxyacetonedimmer’s properties, a comparative analysis with analogous compounds is essential.

Table 1: Key Properties of this compound and Analogous Compounds

Key Findings:

Structural Complexity vs. Simplicity :

- This compound’s dimeric structure contrasts with the aromatic imidazole core of angiotensin II antagonists, which rely on hydrogen bonding and hydrophobic interactions for receptor binding . Hexamethylene diisocyanate, a linear aliphatic compound, lacks hydroxyl groups but exhibits high reactivity due to isocyanate functional groups .

Functional Group Reactivity :

- While this compound’s hydroxyl and ketone groups may enable tautomerism or nucleophilic addition, hexamethylene diisocyanate’s isocyanate groups readily polymerize with polyols, forming polyurethanes. The imidazole derivatives, however, prioritize stability for sustained pharmacological effects .

Biological vs. Industrial Applications :

- Hydroxyalkyl-substituted imidazoles demonstrate potent antihypertensive activity, underscoring their therapeutic relevance . In contrast, hexamethylene diisocyanate is primarily industrial, posing health risks such as respiratory sensitization . This compound’s applications remain speculative but could bridge synthetic chemistry and drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hydroxyacetonedimmer, and how do experimental conditions influence yield?

- Methodological Answer : this compound (a dimeric form of dihydroxyacetone) is typically synthesized via base-catalyzed aldol condensation or polymerization of dihydroxyacetone. Strain & Dore (1934) demonstrated polymerization under anhydrous conditions with weak bases, achieving yields of ~60% . Zelikin & Putnam (2005) optimized solvent systems (e.g., dimethyl sulfoxide) to stabilize the dimeric structure during poly(carbonate-acetal) synthesis . Key variables include pH (alkaline conditions favor dimerization), temperature (25–40°C optimal), and solvent polarity. Characterization via 1H NMR (Davis, 1973) confirms dimer formation by analyzing hydroxyl proton shifts .

Q. How can researchers validate the purity and structural integrity of this compound in solution?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Monitor chemical shifts at δ 4.2–4.5 ppm (methylene protons) and δ 3.8–4.0 ppm (hydroxyl groups) to detect degradation or monomeric residues .

- HPLC : Use a polar stationary phase (e.g., C18 column) with UV detection at 210 nm to separate dimeric and monomeric forms (retention time differences: ~2–3 minutes) .

- Mass Spectrometry : ESI-MS in negative ion mode identifies the molecular ion peak at m/z 179 [M-H]− for the dimer .

Q. What are the thermodynamic stability thresholds for this compound in aqueous vs. aprotic media?

- Methodological Answer : Stability varies with solvent polarity. Owens (cited in ) reported a dissociation equilibrium constant (Kd) of 1.2×10−3 M in water at 25°C, favoring monomer formation. In aprotic solvents (e.g., THF), Kd decreases to 3.5×10−5 M, stabilizing the dimer. Differential Scanning Calorimetry (DSC) shows endothermic peaks at 85–90°C (decomposition) in aqueous media vs. 110–115°C in aprotic solvents .

Advanced Research Questions

Q. How do catalytic systems (e.g., metal-organic frameworks) influence this compound’s isomerization to value-added products like lactic acid?

- Methodological Answer : Rahaman et al. (2022) used aluminum-based MOFs (e.g., MIL-53(Al)) as Lewis acid catalysts for selective isomerization to lactic acid. Key parameters:

- Reaction Conditions : 120°C, 6 hours, water-tolerant MOF (90% conversion efficiency).

- Mechanistic Insight : FT-IR and DFT studies confirm dimer coordination to Al3+ sites, facilitating hydride transfer .

- Data Table :

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| MIL-53(Al) | 90 | 85 |

| Zeolite Y | 65 | 50 |

| No Catalyst | <5 | N/A |

Q. What computational models best predict the dimerization kinetics and transition states of this compound?

- Methodological Answer : Krizner et al. (2009) applied density functional theory (DFT) at the B3LYP/6-31G(d) level to model methylglyoxal dimerization, a structurally analogous system. Key findings:

- Energy Barriers : Dimerization activation energy = 28.5 kJ/mol, with a zwitterionic transition state stabilized by solvent polarity .

- Kinetic Isotope Effects (KIE) : Deuterium labeling experiments validated computational predictions, showing kH/kD=2.1 for hydroxyl group involvement .

Q. How do contradictory data on this compound’s stability in alkaline media arise, and how can they be reconciled?

- Methodological Answer : Discrepancies stem from differing experimental setups:

- Contradiction : Spoehr & Strain (1930) reported rapid degradation above pH 9, while Zelikin & Putnam (2005) observed stability up to pH 10.5 .

- Resolution : Buffering agents (e.g., carbonate vs. phosphate buffers) influence ionic strength and metal ion contamination. Phosphate buffers chelate trace metals, reducing catalytic decomposition.

- Experimental Design : Use ICP-MS to screen for metal impurities and replicate studies under inert atmospheres to isolate pH effects .

Q. Methodological Guidance

Q. How to design a robust kinetic study for this compound dissociation?

- Step-by-Step Protocol :

Sample Preparation : Prepare dimer solutions in deuterated solvents (e.g., D2O or d6-DMSO) to enable real-time 1H NMR monitoring.

Temperature Control : Use a thermostatted probe (25–60°C) to track rate constants (k) via integrated peak areas.

Data Analysis : Apply the Eyring equation to calculate activation entropy (ΔS‡) and enthalpy (ΔH‡) .

Q. What strategies mitigate experimental artifacts in this compound research?

- Recommendations :

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2,5-dimethyl-1,4-dioxane-2,5-diol |

InChI |

InChI=1S/C6H12O4/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3 |

InChI Key |

OUXLQYMCJSLBPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(CO1)(C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.